molecular formula C9H11NO B2450764 Isochromane-8-ylamine CAS No. 1391102-05-8

Isochromane-8-ylamine

Cat. No.: B2450764
CAS No.: 1391102-05-8
M. Wt: 149.193
InChI Key: HEVXHQFCCQUZKM-UHFFFAOYSA-N
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Description

Isochromane-8-ylamine, also known as isochroman-8-amine, is a chemical compound with the molecular formula C9H11NO . Its molecular weight is 149.19 .


Synthesis Analysis

The synthesis of isochroman derivatives, including this compound, often involves complex organic reactions . For instance, an efficient asymmetric synthesis of isochromanone derivatives was realized through Z-selective-1,3-OH insertion/aldol cyclization reaction involving acyclic carboxylic oxonium ylides .

Scientific Research Applications

Synthesis and Derivatives

Isochromane-8-ylamine and its analogues play a significant role in the synthesis of various compounds. They have been utilized to synthesize oxygen analogues of michellamines and korupensamines, indicating their importance in creating structurally complex and potentially bioactive molecules (Koning, Michael, & Otterlo, 2000). The generation of isochroman-4-ols and isochroman-3-ols as models for naturally occurring benzo[g]isochromanols showcases the versatility of isochromanes in synthesizing natural product-like structures (Koning, Green, Michael, & Oliveira, 2001). Additionally, the structural and vibrational study of isochroman provides valuable insights into the physical properties and molecular behavior of these compounds, useful in various chemical and pharmaceutical applications (Navarro, González, Fernandez, Laczik, & Pongor, 2005).

Biological Activities and Pharmaceutical Potential

Isochromans have demonstrated a wide range of biological activities, making them significant in drug discovery. They have been reported to possess central nervous system (CNS) activity, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties. These characteristics underscore the therapeutic potential of isochromane derivatives in pharmacological practices (Zhao, Kang, Yue, Ji, Qiao, Fan, & Zheng, 2020). The discovery of the nonpeptide agonist of the GPR14/urotensin-II receptor, a derivative of isochroman, highlights the potential of these compounds in developing new pharmacological agents (Croston et al., 2002).

Synthetic Applications and Novel Compounds

This compound derivatives have been investigated for their synthetic applications, leading to the generation of novel compounds with potential industrial and pharmaceutical applications. The synthesis of isochromanes from Aspergillus fumigatus, an endophytic fungus, yielded new compounds with cytotoxic properties (Li et al., 2019). The diastereoselective synthesis of isochromans via Cu(ii)-catalyzed intramolecular Michael-type trapping of oxonium ylides demonstrates the chemical versatility and potential for generating structurally diverse isochromans under mild conditions (Alavala, Sajjad, Shi, Kang, Ma, Xing, & Hu, 2018).

Properties

IUPAC Name

3,4-dihydro-1H-isochromen-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3H,4-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVXHQFCCQUZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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